molecular formula C10H12N2O3 B3010873 1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid CAS No. 2168565-24-8

1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid

Cat. No.: B3010873
CAS No.: 2168565-24-8
M. Wt: 208.217
InChI Key: YZJUMWFTMUXIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid” is a chemical compound with the formula C10H12N2O3 . It is produced by KISHIDA CHEMICAL CO., LTD .

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dihydrospiro compounds have been the focus of various synthetic methodologies. They have been synthesized through multi-component condensations, displaying versatile chemical properties. For example, Andina and Andin (2016) demonstrated the recyclization of similar compounds in reactions with nitrogen binucleophiles, revealing insights into their chemical behavior and potential for forming functional derivatives (Andina & Andin, 2016). Romo et al. (2021) explored the synthesis of similar compounds under diverse conditions, highlighting the chemical flexibility of such structures (Romo et al., 2021).

Photodegradation Studies

Baillet et al. (1993) conducted a comparative photodegradation study between spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives. This research provides valuable insights into the stability and degradation patterns of such compounds under UV light, essential for their potential applications in various fields (Baillet, Giusti & Guglielmetti, 1993).

Antimicrobial and Anti-inflammatory Properties

Mandzyuk et al. (2020) investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines. Their findings suggest the potential of such compounds in medical applications, particularly in developing treatments for infections and inflammation (Mandzyuk et al., 2020).

Novel Synthesis Techniques

Li et al. (2014) described a one-pot synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, showcasing an efficient method for producing complex spiro compounds. This approach highlights the potential for rapid and scalable synthesis of such compounds for research and industrial applications (Li et al., 2014).

Safety and Hazards

According to the safety data sheet provided by the manufacturer, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .

Handling and Storage The compound should be kept away from heat/sparks/open flames/hot surfaces and smoking should be avoided. An exhaust/ventilator should be available .

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)7-4-11-12-5-10(2-1-3-10)6-15-8(7)12/h4H,1-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUMWFTMUXIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=C(C=N3)C(=O)O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.